molecular formula C34H43NO4 B3415384 Ethyl fexofenadine CAS No. 174483-06-8

Ethyl fexofenadine

Cat. No.: B3415384
CAS No.: 174483-06-8
M. Wt: 529.7 g/mol
InChI Key: BKGNRWXKVMPQJE-UHFFFAOYSA-N
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Description

Ethyl fexofenadine is a derivative of fexofenadine, a second-generation antihistamine used primarily to treat allergic conditions such as seasonal allergic rhinitis and chronic idiopathic urticaria . This compound retains the core structure of fexofenadine but includes an ethyl group, which may influence its pharmacokinetic properties and efficacy.

Mechanism of Action

Target of Action

Ethyl fexofenadine primarily targets the H1 histamine receptors . These receptors are involved in mediating allergic responses such as itching, swelling, and vasodilation. By binding to these receptors, this compound prevents histamine from exerting its effects, thereby alleviating allergic symptoms .

Mode of Action

this compound acts as a selective antagonist at the H1 histamine receptors. It competes with histamine for binding sites on these receptors, blocking histamine’s action. This competitive inhibition reduces the symptoms associated with allergic reactions, such as sneezing, itching, and hives .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine signaling pathway . By blocking H1 receptors, this compound inhibits the downstream effects of histamine release, which include increased vascular permeability, smooth muscle contraction, and stimulation of sensory nerves. This results in reduced inflammation and allergic symptoms .

Pharmacokinetics

This compound exhibits the following ADME properties:

These properties contribute to its high bioavailability and prolonged duration of action, allowing for once or twice daily dosing .

Result of Action

At the molecular level, this compound’s action results in the inhibition of histamine-induced responses . This leads to a reduction in symptoms such as itching, swelling, and redness. At the cellular level, it prevents the activation of immune cells that would otherwise contribute to the allergic response .

Action Environment

Environmental factors such as pH, temperature, and presence of other substances can influence the stability and efficacy of this compound. For instance, high-fat meals can delay its absorption, while acidic environments can enhance its solubility and absorption. Additionally, co-administration with certain drugs can affect its bioavailability by altering its absorption or excretion .

This compound’s stability and efficacy are generally robust under normal physiological conditions, making it a reliable option for managing allergic symptoms.

: DrugBank : Medicine.com

Biochemical Analysis

Biochemical Properties

Ethyl Fexofenadine interacts with various biomolecules in the body. It is a selective H1-antagonist, meaning it selectively binds to H1 receptors, which are involved in allergic reactions . This interaction blocks the action of histamine, a compound that triggers symptoms of allergies .

Cellular Effects

This compound has significant effects on various types of cells, particularly those involved in immune responses. By blocking H1 receptors, this compound prevents histamine from triggering allergic reactions, thereby influencing cell function . This includes impacts on cell signaling pathways and gene expression related to immune response .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with H1 receptors . By binding to these receptors, this compound prevents histamine from attaching to the same receptors and triggering allergic reactions . This can be considered a form of enzyme inhibition, as it prevents the normal function of histamine.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, its antihistamine effects have been observed to be more significant when compared with a placebo

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways in the body. It is minimally metabolized, with only about 5% of an ingested dose undergoing hepatic metabolism . The enzymes responsible for this metabolism have not been fully elucidated .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been suggested that genetic variants in OATP1A2 may lead to altered intestinal absorption of this compound

Preparation Methods

The synthesis of ethyl fexofenadine involves several key steps, starting from benzene and methallyl as the primary reactants . The process includes:

Chemical Reactions Analysis

Ethyl fexofenadine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.

    Esterification: Carboxylic acids can react with alcohols to form esters.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl fexofenadine has several applications in scientific research:

Comparison with Similar Compounds

Ethyl fexofenadine is similar to other second-generation antihistamines such as cetirizine, loratadine, and desloratadine. it is unique in its specific structural modifications, which may offer advantages in terms of reduced sedation and improved pharmacokinetic properties . Similar compounds include:

This compound’s unique structure allows it to provide effective relief from allergic symptoms while minimizing central nervous system side effects, making it a valuable addition to the class of second-generation antihistamines.

Properties

IUPAC Name

ethyl 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H43NO4/c1-4-39-32(37)33(2,3)27-19-17-26(18-20-27)31(36)16-11-23-35-24-21-30(22-25-35)34(38,28-12-7-5-8-13-28)29-14-9-6-10-15-29/h5-10,12-15,17-20,30-31,36,38H,4,11,16,21-25H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGNRWXKVMPQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H43NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316030
Record name Ethyl Fexofenadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174483-06-8
Record name Ethyl Fexofenadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174483-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl Fexofenadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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